2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one
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Overview
Description
2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazolinone core with a 4-(methylthio)phenyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. One common method includes the use of graphene oxide (GO) nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and the use of environmentally benign conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale quinazolinone synthesis can be applied. These methods often involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinone under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential antitumor and anticonvulsant activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antitumor activity may be related to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival . Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the methylthio substituent, which may result in different biological activities.
4(3H)-Quinazolinone: The parent compound of the quinazolinone family, known for its broad range of biological activities.
Uniqueness
2-(4-(Methylthio)phenyl)quinazolin-4(1H)-one is unique due to the presence of the 4-(methylthio)phenyl group, which may enhance its biological activity and selectivity compared to other quinazolinone derivatives. This structural feature could potentially lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-19-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINHPBSTNZTFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366994 |
Source
|
Record name | AC1M37SN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83800-86-6 |
Source
|
Record name | AC1M37SN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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